Pentachlorofluorobenzene
Overview
Description
Pentachlorofluorobenzene is an organohalogen compound with the molecular formula C6Cl5F. It consists of a benzene ring substituted with five chlorine atoms and one fluorine atom. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentachlorofluorobenzene can be synthesized through several methods. One common approach involves the halogen exchange reaction, where pentachlorobenzene reacts with a fluorinating agent such as antimony trifluoride (SbF3) under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the substitution of a chlorine atom with a fluorine atom.
Industrial Production Methods: On an industrial scale, this compound can be produced by the direct fluorination of pentachlorobenzene using elemental fluorine (F2) in the presence of a catalyst. This method ensures high yields and purity of the final product. The reaction is carried out in a specialized reactor designed to handle the highly reactive nature of elemental fluorine.
Chemical Reactions Analysis
Types of Reactions: Pentachlorofluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the fluorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form this compound oxide under specific conditions using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of this compound can lead to the formation of partially dehalogenated products using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of pentachlorophenol or pentachloroaniline.
Oxidation: Formation of this compound oxide.
Reduction: Formation of partially dehalogenated benzenes.
Scientific Research Applications
Pentachlorofluorobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex halogenated organic compounds.
Biology: Studied for its effects on biological systems, particularly in understanding the toxicity and environmental impact of halogenated compounds.
Medicine: Investigated for potential use in pharmaceuticals, especially in the development of drugs that require halogenated aromatic compounds.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of pentachlorofluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing halogen atoms, making it reactive towards nucleophiles. This reactivity is exploited in substitution reactions where nucleophiles attack the carbon atom bonded to the fluorine atom, leading to the formation of new compounds.
Comparison with Similar Compounds
Pentachlorobenzene: Similar in structure but lacks the fluorine atom, making it less reactive in nucleophilic substitution reactions.
Pentafluorobenzene: Contains five fluorine atoms instead of chlorine, resulting in different chemical properties and reactivity.
Hexachlorobenzene: Fully chlorinated benzene, used as a fungicide and in industrial applications.
Uniqueness: Pentachlorofluorobenzene’s unique combination of chlorine and fluorine atoms imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions with biological systems. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl5F/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLRKPSTNKQNIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185757 | |
Record name | Pentachlorofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319-87-9 | |
Record name | NSC 146405 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentchlorofluorobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentachlorofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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